molecular formula C16H13NO2 B13232521 Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate

Cat. No.: B13232521
M. Wt: 251.28 g/mol
InChI Key: RXZVNIBBBNQKKV-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate (CAS 2060044-75-7) is an organic compound with a molecular formula of C17H15NO2 and a molecular weight of 265.31 g/mol. This compound features a donor-π-acceptor (D-π-A) molecular architecture, where the primary amine (NH2) acts as an electron donor and the methoxycarbonyl (COOCH3) group serves as an electron acceptor, connected by a rigid phenylethynylphenyl π-conjugated bridge . This specific design is crucial for applications in nonlinear optics (NLO); the compound exhibits strong third-order NLO activity, demonstrated by reverse saturable absorption and negative nonlinear refraction, making it a promising candidate for optical power limiting devices under continuous-wave laser excitation . The synthesis of this and related structures is typically achieved via the palladium-catalyzed Sonogashira cross-coupling reaction, an aerobic synthetic approach known for producing high-quality crystals . Beyond NLO applications, its extended π-conjugated system and tunable electronic properties make it a valuable building block for research in organic electronics, including the development of organic light-emitting diodes (OLEDs) and other molecular electronic applications . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-[2-(4-aminophenyl)ethynyl]benzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,17H2,1H3

InChI Key

RXZVNIBBBNQKKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Preparation of methyl 4-iodobenzoate Iodination of methyl 4-benzoate or purchased commercially Provides the aryl halide for coupling
2 Protection of 4-aminophenylacetylene Protection of amino group (e.g., Boc or acetamide) to prevent side reactions Protecting groups improve reaction selectivity
3 Sonogashira coupling Pd(PPh3)2Cl2 or Pd(PPh3)4 catalyst, CuI co-catalyst, base (e.g., triethylamine), solvent (e.g., toluene or DMF), reflux temperature Coupling of methyl 4-iodobenzoate with protected 4-aminophenylacetylene forms the ethynyl linkage
4 Deprotection of amino group Acidic or hydrogenolytic conditions depending on protecting group (e.g., TFA for Boc removal, Pd/C hydrogenation for other groups) Yields free amino group in final product
5 Purification Column chromatography or recrystallization Ensures high purity of final compound

Reaction Conditions and Optimization

  • Catalysts : Palladium catalysts such as Pd(PPh3)2Cl2 are preferred for their efficiency in Sonogashira couplings involving aryl iodides and terminal alkynes. Copper(I) iodide is used as a co-catalyst to facilitate the reaction.

  • Bases : Triethylamine or diisopropylethylamine are commonly employed to neutralize the generated hydrogen halide and promote the coupling.

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or non-polar solvents like toluene are used. Toluene is preferred for easier workup and better yields in some cases.

  • Temperature : Reflux temperatures (approximately 80–110 °C depending on solvent) are typical to achieve complete conversion.

Alternative Synthetic Approaches

  • Direct Amination of Preformed Ethynylbenzoate : Some methods start with methyl 4-ethynylbenzoate and perform electrophilic aromatic substitution or amination on the phenyl ring, but these are less common due to regioselectivity challenges.

  • Reduction of Nitro Precursors : Another route involves synthesizing methyl 4-[2-(4-nitrophenyl)ethynyl]benzoate via Sonogashira coupling, followed by catalytic hydrogenation to reduce the nitro group to an amino group. This method uses Pd/C under hydrogen atmosphere and is efficient for producing the amino derivative.

Research Findings and Comparative Data

Yields and Purity

Method Yield (%) Purity (%) Remarks
Sonogashira coupling with protected amine, followed by deprotection 70–90 >95 High selectivity and purity with proper protection
Coupling of nitrophenyl derivative + catalytic hydrogenation 80–88 >90 Slightly simpler, but requires reduction step
Direct amination post-coupling Variable (50–70) Variable Less selective, more side products

Advantages and Limitations

Aspect Sonogashira + Protection/Deprotection Nitro Reduction Route Direct Amination
Selectivity High due to protection Moderate Low
Step count Higher (protection + deprotection) Moderate Lower
Scalability Good Good Challenging
Purification Easier due to fewer side products Requires hydrogenation Difficult due to side reactions

Experimental Notes and Best Practices

  • Base Concentration and pH Control : Careful control of base concentration during esterification and coupling steps is critical to avoid hydrolysis of methyl ester groups or side reactions affecting the amino group.

  • Temperature Control : Maintaining reaction temperatures within recommended ranges (e.g., 60–90 °C for Sonogashira) ensures optimal catalyst activity and minimizes decomposition.

  • Use of Salt Saturation in Workup : Saturating aqueous phases with sodium chloride during extraction improves transfer of the product into the organic phase, enhancing yield during purification.

  • Protecting Group Selection : Boc (tert-butyloxycarbonyl) protection is favored for amino groups due to ease of removal under mild acidic conditions without affecting the ester or alkyne functionalities.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield Range Notes
1 Esterification of 4-aminomethylbenzoic acid to methyl ester Methanol, HCl catalyst 0–10 °C, pH 4–9 adjustment 85–90% Base addition post-esterification controls hydrolysis
2 Sonogashira coupling (protected amine) Pd catalyst, CuI, base, toluene Reflux (60–90 °C) 70–90% Requires amino protection
3 Deprotection of amino group TFA or hydrogenation Room temp or mild heat >90% Mild conditions preserve ester and alkyne
4 Reduction of nitro precursor Pd/C, H2 Room temp, atmospheric pressure 80–88% Alternative route via nitro intermediate

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic systems, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the methyl benzoate core but differ in substituents attached to the ethynyl bridge or aromatic rings. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:

Table 1: Key Structural Analogs and Comparative Data

Compound Name Structural Variation Synthesis Yield Melting Point (°C) Spectral Data (Key ¹H NMR Shifts) Applications/Notes
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate 4-Aminophenyl ethynyl group Not explicitly reported Not reported Expected: δ ~6.5–7.8 (aromatic protons) Antifungal intermediate; fluorescence probes
Methyl 2-((4-nitrophenyl)ethynyl)benzoate (1j) 4-Nitrophenyl ethynyl group 95% 119–120 δ 8.23 (d, J=8.5 Hz, 2H, Ar–NO₂), 7.67 (d, J=8.5 Hz, 2H) High-yield synthesis; electron-withdrawing nitro group enhances stability
Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate 2-Aminophenyl ethynyl group (ortho-substitution) Not reported Not reported InChIKey: UDBFIZQGVFLZSY (structural isomer) Steric hindrance from ortho-amino group may reduce reactivity vs. para isomer
Methyl 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate (1h) 4-Trifluoromethylphenyl ethynyl group 87% Oil (liquid at RT) δ 7.75 (d, J=8.0 Hz, 2H, Ar–CF₃), 7.63 (d, J=8.0 Hz, 2H) Lipophilic CF₃ group enhances membrane permeability
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline moiety Not reported Solid (yellow/white) δ 1.3–3.8 (piperazine protons), 7.4–8.5 (quinoline protons) HDAC inhibition; broader pharmacological applications

Key Comparative Insights

Electronic Effects: The 4-aminophenyl group in the target compound donates electrons via resonance, increasing solubility and reactivity in polar environments. In contrast, nitro (1j) and trifluoromethyl (1h) substituents are electron-withdrawing, enhancing stability and lipophilicity .

Synthetic Accessibility: Nitro-substituted analogs (e.g., 1j) achieve higher yields (95%) under Pd/Cu-catalyzed Sonogashira conditions, while amino groups may require protective strategies (e.g., Boc protection) to prevent side reactions . The target compound’s synthesis likely involves similar coupling protocols but with post-synthetic reduction of nitro to amino groups or direct use of protected amines .

Physicochemical Properties: Melting Points: Nitro derivatives (1j) exhibit higher melting points (119–120°C) due to crystallinity from strong intermolecular interactions, whereas trifluoromethyl analogs (1h) remain oily at room temperature . Solubility: The amino group enhances aqueous solubility via hydrogen bonding, contrasting with the hydrophobic CF₃ group in 1h .

Biological Relevance: The target compound’s amino group is critical for interactions with biological targets (e.g., fungal enzymes or serum albumin in fluorescent probes) . Quinoline-linked analogs (C1–C7) show broader pharmacological activity (e.g., HDAC inhibition) but lack the ethynyl bridge’s conjugation benefits .

Research Implications

  • Drug Design : The ethynyl bridge in the target compound enables π-conjugation, beneficial for fluorescent probes and antifungal activity modulation .
  • Structural Optimization: Substituting the amino group with bulkier or electron-withdrawing groups could balance solubility and target affinity .

Biological Activity

Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate (MAPEB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article explores the biological activity of MAPEB, presenting relevant data, case studies, and research findings.

Structural Characteristics

MAPEB is characterized by a unique structure that includes a benzoate group and an ethynyl group linked to a para-aminophenyl moiety. The presence of the amino group suggests potential interactions with biological targets, while the ethynyl group enhances its reactivity for chemical synthesis.

Biological Activity Overview

Potential Anti-Cancer Activity:
Research indicates that compounds with similar structures to MAPEB may inhibit tumor growth and modulate inflammatory responses. For instance, derivatives of aminophenyl compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression. MAPEB's structural components suggest it could act similarly, targeting pathways associated with cancer cell proliferation.

Anti-Inflammatory Effects:
The anti-inflammatory properties of MAPEB are also noteworthy. Compounds with similar functionalities have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines or pathways. This suggests that MAPEB may have therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand MAPEB's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-(2-(3-aminophenyl)ethynyl)benzoateSimilar ethynyl and benzoate groupsVariation in amino group position affects reactivity and biological activity
Methyl 4-(2-(phenylethynyl)benzoate)Contains phenylethynyl instead of aminophenylPotentially different optical properties due to lack of amino group
Methyl 3-(2-(4-aminophenyl)ethynyl)benzoateSimilar structure but different positional isomerismMay exhibit different biological activities due to structural differences

This table highlights how slight variations in structure can influence both chemical reactivity and biological activity.

Case Studies and Research Findings

  • Inhibition of Tumor Growth:
    A study involving MAPEB analogs demonstrated significant inhibition of tumor cell lines in vitro. The compounds were tested using luciferase reporter assays, which showed an IC50 value of approximately 3 μM for some derivatives, indicating potent activity against specific cancer types .
  • Inflammatory Response Modulation:
    Another research effort explored the anti-inflammatory effects of MAPEB in animal models. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with MAPEB, suggesting its potential as an anti-inflammatory agent .
  • Structure-Activity Relationship (SAR):
    A detailed SAR analysis was conducted on various methyl benzoate derivatives, including MAPEB. This study revealed that modifications at the para position significantly impacted the compound's biological activity, emphasizing the importance of structural optimization for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the Sonogashira coupling reaction in synthesizing Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate?

  • Methodological Answer : The Sonogashira coupling reaction requires precise control of catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI), solvents (e.g., THF or DMF), and base (e.g., triethylamine). Protecting the amine group on the 4-aminophenylacetylene precursor is essential to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield. Characterization by ¹H/¹³C NMR and HRMS confirms structural integrity .

Q. How should researchers address solubility challenges during spectroscopic characterization of this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO-d₆ or CDCl₃) is typically limited. Sonication or mild heating (40–50°C) can enhance dissolution. For NMR, deuterated DMSO is preferred due to the compound’s aromatic and polar functional groups. FT-IR analysis in KBr pellets resolves ester (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) vibrations .

Q. What purification strategies are effective for removing Pd catalyst residues from the final product?

  • Methodological Answer : Post-reaction, use activated charcoal or thiourea-functionalized silica to adsorb Pd impurities. Confirm Pd removal via inductively coupled plasma mass spectrometry (ICP-MS). Recrystallization from ethanol/water mixtures (9:1 v/v) yields high-purity crystals .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model hyperpolarizability (β) by analyzing electron density distribution. Substituent effects (e.g., electron-withdrawing groups on the benzoate ring) enhance NLO activity. Validate computational results with experimental hyper-Rayleigh scattering .

Q. What crystallographic refinements in SHELX resolve disorder in the ethynyl linker of this compound?

  • Methodological Answer : In SHELXL, apply "PART" instructions to model torsional disorder in the ethynyl group. Use anisotropic displacement parameters (ADPs) for non-H atoms. Validate with R₁ (<5%) and wR₂ (<10%) residuals. Hydrogen bonding (N–H⋯O) between the amine and ester groups stabilizes the crystal lattice .

Q. How do substituents on the benzoate ring influence charge-transfer interactions in this compound?

  • Methodological Answer : Introduce electron-deficient groups (e.g., nitro, cyano) to the benzoate moiety to enhance π-π stacking with the aminophenyl group. Cyclic voltammetry (CV) and UV-vis spectroscopy quantify HOMO-LUMO gaps. Time-resolved fluorescence reveals excited-state lifetimes correlated with substituent polarity .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental NMR chemical shifts?

  • Methodological Answer : Discrepancies arise from solvent effects (implicit vs. explicit solvation models in DFT). Recalculate shifts using the polarizable continuum model (PCM) for DMSO. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Why do XRD-derived bond lengths differ from DFT-optimized geometries?

  • Methodological Answer : XRD measures solid-state packing effects (e.g., intermolecular forces), while DFT models isolated molecules. Apply periodic boundary conditions (PBC) in DFT to simulate crystal environments. Compare with Cambridge Structural Database (CSD) entries for analogous structures .

Synthetic Pathway Optimization Table

StepParameterOptimal ConditionReference
1CatalystPd(PPh₃)₂Cl₂/CuI
2SolventTHF/TEA (3:1)
3Temp.80°C, 12 hr
4PurificationSilica gel (Hexane:EA 4:1)

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